molecular formula C23H16ClFN2O4 B2829228 3-(2-chloro-6-fluorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887872-61-9

3-(2-chloro-6-fluorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2829228
CAS No.: 887872-61-9
M. Wt: 438.84
InChI Key: AUBPKTWYEZITKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-2-carboxamide derivative featuring a 2-chloro-6-fluorobenzamido substituent at the 3-position of the benzofuran core and an N-(4-methoxyphenyl) group at the 2-carboxamide position. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the 4-methoxyphenyl group may improve solubility or modulate binding interactions .

Properties

IUPAC Name

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4/c1-30-14-11-9-13(10-12-14)26-23(29)21-20(15-5-2-3-8-18(15)31-21)27-22(28)19-16(24)6-4-7-17(19)25/h2-12H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPKTWYEZITKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-6-fluorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClFN2O3C_{20}H_{18}ClFN_2O_3, and it features a complex structure that includes a benzofuran moiety, which is known for various pharmacological properties. The presence of halogen substituents (chlorine and fluorine) and methoxy groups contributes to its biological profile.

The biological activity of benzofuran derivatives often involves interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. For instance, studies have indicated that similar compounds can inhibit key signaling pathways such as the AKT pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from 0.1 μM to 5 μM against leukemia cell lines such as K562 and HL60 .
  • Mechanistic Insights : Research indicates that the presence of halogens in the benzofuran ring enhances the interaction with target proteins, leading to effective inhibition of cancer cell proliferation. The specific positioning of these substituents is crucial for maximizing biological activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that:

  • Halogen Positioning : The position of halogen atoms significantly influences anticancer activity. For example, compounds with chlorine at the para position have shown enhanced antiproliferative effects compared to those with other placements .
  • Functional Groups : The incorporation of functional groups such as methoxy and amido enhances solubility and bioavailability, contributing to improved therapeutic efficacy .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

Compound NameCell LineIC50 (μM)Mechanism
Compound AK5620.1AKT Inhibition
Compound BHL605Apoptosis Induction
Compound CA54916.4PLK1 Inhibition

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
ParaChlorineIncreased cytotoxicity
MetaFluorineModerate activity
OrthoMethoxyEnhanced solubility

Case Studies

  • In Vitro Studies : In vitro testing on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis through multiple pathways, including caspase activation and mitochondrial dysfunction.
  • In Vivo Models : Animal studies using murine models have shown promising results, where treatment with this compound resulted in reduced tumor size without significant toxicity to normal tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran/Benzamide Analogues

The compound’s closest structural analogue is 3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide (), which differs in the substitution pattern of the terminal phenyl ring (3,4-dimethoxy vs. 4-methoxy). For example, dimethoxy groups are known to enhance interactions with hydrophobic pockets in targets like kinases, but may reduce metabolic stability due to increased oxidation susceptibility .

Functional Group Modifications in Related Scaffolds

  • 6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): This compound replaces the 2-chloro-6-fluorobenzamido group with a sulfonamide-linked trifluoromethylphenyl moiety. The trifluoromethyl group provides strong electron-withdrawing effects and enhanced lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
  • 5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide (): This furopyridine derivative substitutes the benzofuran core with a pyridine ring and introduces a difluoropropylamino group. The pyridine nitrogen enhances hydrogen-bonding capacity, while the difluoroalkyl chain may improve pharmacokinetic properties by resisting oxidative metabolism .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling 2-chloro-6-fluorobenzoic acid to a benzofuran-2-carboxamide intermediate, similar to methods in (e.g., amide bond formation via catalytic hydrogenation or coupling reagents) .
  • Structure-Activity Relationship (SAR) :
    • The 4-methoxyphenyl group in the target compound may offer a balance between solubility and target binding compared to the 3,4-dimethoxyphenyl variant (), which risks excessive bulk .
    • Halogenated benzamido groups (e.g., 2-chloro-6-fluoro) are less metabolically labile than sulfonamides () but may exhibit weaker enzyme inhibition due to reduced hydrogen-bond acceptor capacity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(2-chloro-6-fluorobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis involves sequential coupling reactions. First, the benzofuran core is functionalized via amidation using 2-chloro-6-fluorobenzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C). Next, the N-(4-methoxyphenyl)carboxamide group is introduced via a nucleophilic acyl substitution, typically using EDCI/HOBt as coupling agents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Reaction progress is monitored by TLC, and intermediates are characterized by 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substituents (e.g., aromatic protons at δ 7.2–8.1 ppm for benzofuran; methoxy singlet at δ 3.8 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).
  • Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak at m/z 468.87 (C24_{24}H18_{18}ClFN2_2O5_5) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve contradictions in structural data?

  • Methodological Answer : For accurate crystal structure determination:

  • Crystal Growth : Use slow evaporation (e.g., DCM/hexane) to obtain single crystals. Temperature control (4°C) minimizes disorder.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness.
  • Refinement : SHELXL (via Olex2) refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions). Contradictions in bond lengths/angles are resolved using R1_1 < 5% and wR2_2 < 12% thresholds .

Q. What strategies address contradictory bioactivity data across assay models?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Dose-Response Curves : Ensure IC50_{50} values are derived from ≥3 independent replicates.
  • Solubility Controls : Use DMSO concentrations <0.1% to avoid solvent interference. For inconsistencies in cytotoxicity (e.g., varying results in MTT vs. apoptosis assays), confirm target engagement via Western blotting (e.g., caspase-3 activation) .

Q. How does the substitution pattern on the benzofuran core influence biological target interactions?

  • Methodological Answer :

  • Molecular Docking : The 2-chloro-6-fluorobenzamido group enhances hydrophobic interactions with kinase ATP pockets (e.g., EGFR).
  • SAR Studies : Compare analogs (e.g., 3,4-dimethoxy vs. 4-methoxy substitution) via SPR assays. The 4-methoxyphenyl group improves solubility but may reduce membrane permeability (logP = 3.2 vs. 3.8 for 3,4-dimethoxy).
  • Fluorine Scan : 19^{19}F NMR tracks binding dynamics with fluorine’s electronegativity stabilizing π-stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.